Scientific Field: Pharmacology
Summary of the Application: Pyrimidines, which can be synthesized using similar compounds, are known to exhibit a range of pharmacological effects including anti-inflammatory activities .
Methods of Application: The synthesis of pyrimidines involves several methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Scientific Field: Cosmetology
Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used as UV filters in sunscreen products .
Methods of Application: These compounds are used as active ingredients in sunscreen products due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .
Results or Outcomes: The use of these compounds in sunscreen products has been shown to reduce the occurrence risk of skin disorders such as sunburn, skin aging, and cancer .
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used in the synthesis of various drugs .
Methods of Application: These compounds are used as intermediates in the synthesis of a variety of pharmaceuticals .
Results or Outcomes: The use of these compounds in drug synthesis has led to the development of a variety of effective pharmaceuticals .
Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used as UV filters in cosmetic applications .
Methods of Application: These compounds are used as active ingredients in cosmetic products due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .
Results or Outcomes: The use of these compounds in cosmetic applications has been shown to reduce the occurrence risk of skin disorders such as sunburn, skin aging, and cancer .
Scientific Field: Organic Chemistry
Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used in the synthesis of imidazol-4-ones .
Methods of Application: These compounds are used as intermediates in the synthesis of imidazol-4-ones .
Results or Outcomes: The synthesis of imidazol-4-ones has led to the development of a variety of applications, including natural products, medicine, agriculture, and others .
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is an organic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of approximately 235.32 g/mol. This compound features a benzaldehyde group substituted with a 2-ethoxyethyl and ethyl amino group at the para position relative to the aldehyde functional group. It is characterized by its moderate density of about 1.0 g/cm³ and a boiling point around 365.4 °C at standard atmospheric pressure .
The chemical reactivity of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde primarily involves nucleophilic substitutions and condensation reactions. The aldehyde functional group can undergo:
Research into the biological activity of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is limited, but similar compounds often exhibit significant pharmacological properties. Compounds with similar structures have been studied for their potential anti-inflammatory, analgesic, and antimicrobial activities. The presence of the ethyl amino group may enhance interactions with biological targets, potentially leading to varied biological effects.
The synthesis of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde can be achieved through several methods, including:
These methods often require careful control of reaction conditions to optimize yield and purity.
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde may have applications in:
Several compounds share structural similarities with 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Ethyl-N-(2-hydroxyethyl)-4-methylbenzamide | Contains a hydroxyl group instead of an ether | Potentially increased solubility and reactivity |
| 4-(Ethylamino)-2-methylbenzaldehyde | Lacks the ethoxy group | Simpler structure may lead to different biological activity |
| 4-(Dimethylamino)-2-methylbenzaldehyde | Features a dimethylamino group | Enhanced basicity may affect interaction profiles |
These compounds differ mainly in their substituent groups, which significantly influence their chemical reactivity and biological activity. The unique combination of ethoxy and ethyl groups in 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde may confer distinct properties not found in its analogs.